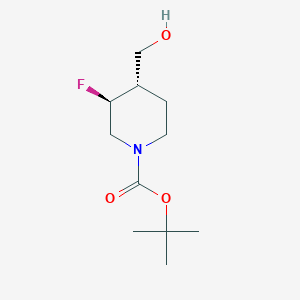
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate
Vue d'ensemble
Description
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate is an ionic liquid with the chemical formula C14H19F9N2O3S and a molecular weight of 466.36 g/mol . This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. It is widely used in various scientific and industrial applications due to its ability to dissolve a wide range of substances and its environmentally friendly nature .
Méthodes De Préparation
The synthesis of 1-Hexyl-3-methylimidazolium perfluorobutanesulfonate typically involves the reaction of 1-hexyl-3-methylimidazolium chloride with sodium perfluorobutanesulfonate. The reaction is carried out in an organic solvent such as acetonitrile or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired ionic liquid with high purity .
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and consistent product quality .
Analyse Des Réactions Chimiques
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, along with catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted imidazolium salts and various organic compounds .
Applications De Recherche Scientifique
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Hexyl-3-methylimidazolium perfluorobutanesulfonate involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. The perfluorobutanesulfonate anion can form strong hydrogen bonds with polar functional groups, while the imidazolium cation can interact with aromatic and non-polar regions of molecules . These interactions facilitate the dissolution and stabilization of various substances, making it an effective solvent and catalyst in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate can be compared with other similar ionic liquids, such as:
1-Hexyl-3-methylimidazolium tetrafluoroborate: This compound has similar properties but differs in the anion, which affects its solubility and reactivity.
1-Butyl-3-methylimidazolium hexafluorophosphate: This ionic liquid has a shorter alkyl chain, which influences its viscosity and melting point.
1-Decyl-3-methylimidazolium chloride: The longer alkyl chain in this compound results in higher viscosity and lower ionic conductivity compared to this compound.
The uniqueness of this compound lies in its combination of high thermal stability, low volatility, and excellent solubility, making it a versatile and valuable compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.C4HF9O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h8-10H,3-7H2,1-2H3;(H,14,15,16)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODHBHDZBHMEGJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F9N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)




![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)





